molecular formula C12H18O2 B056900 3-(1-Butoxyethenyl)cyclohex-2-EN-1-one CAS No. 118716-39-5

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one

Cat. No.: B056900
CAS No.: 118716-39-5
M. Wt: 194.27 g/mol
InChI Key: IAYIGWQPZHVGGA-UHFFFAOYSA-N
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Description

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one is an organic compound with a unique structure that combines a cyclohexenone ring with a butoxyethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butoxyethenyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohexenone with butoxyethene under specific conditions. One common method is the [3,3]-sigmatropic rearrangement, which is a stereospecific reaction that can be carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . This method yields products with high stereospecificity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1-Butoxyethenyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may undergo electron transfer processes that lead to the formation of new functional groups. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-2-cyclohexen-1-one: Similar structure but with an ethoxy group instead of a butoxy group.

    Cyclohexenone: Lacks the butoxyethenyl side chain.

    4-Phenyl-3-buten-2-one: Contains a phenyl group instead of a cyclohexenone ring.

Uniqueness

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one is unique due to its combination of a cyclohexenone ring with a butoxyethenyl side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

3-(1-butoxyethenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYIGWQPZHVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=C)C1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558609
Record name 3-(1-Butoxyethenyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118716-39-5
Record name 3-(1-Butoxyethenyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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